![molecular formula C10H19N3O B1375533 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one CAS No. 1272668-29-7](/img/structure/B1375533.png)
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is also known as 3-(4-acetyl-1-piperazinyl)cyclobutanamine .
Physical And Chemical Properties Analysis
The compound “1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one” is a powder . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the available resources. More specific information about these properties might be found in specialized chemical literature or databases.
Scientific Research Applications
1. Metabolic Research
- Application : This compound has been studied for its potential benefits in treating metabolic syndrome, which includes conditions like hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
- Methods : The compound was administered chronically to investigate its effects on body weight, hyperglycemia, hypertriglyceridemia, blood pressure, spontaneous activity, and body temperature .
2. Antifungal Activity
- Application : The compound has been tested for its antifungal activity against certain strains of Candida .
3. Antidepressant Synthesis
- Application : This compound could potentially be used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
4. Neuromuscular Junction Disorders Treatment
- Application : The compound has been mentioned in a patent related to the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .
5. Synthesis of Antidepressant Molecules
- Application : This compound could potentially be used in the synthesis of antidepressant molecules. Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
6. Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders
properties
IUPAC Name |
1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10/h9-10H,2-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZJAEULIFWWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

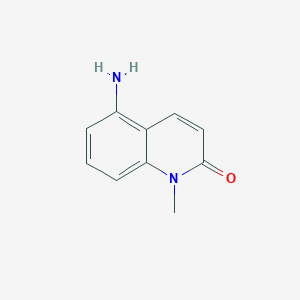
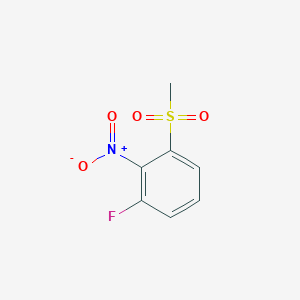
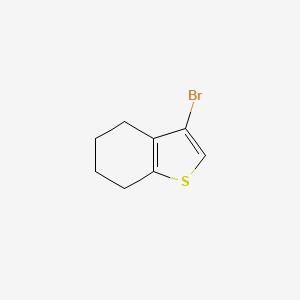
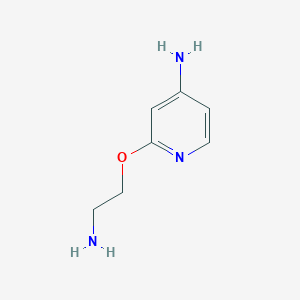
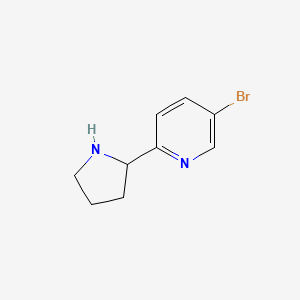
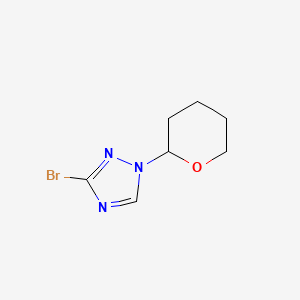
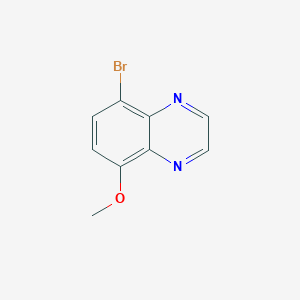
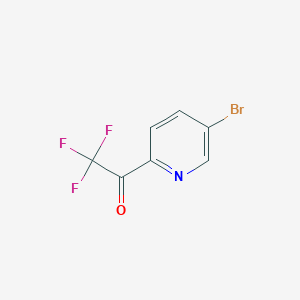
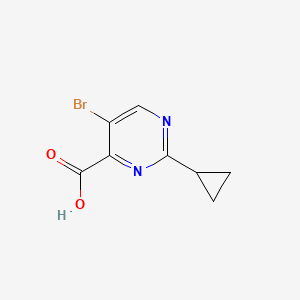
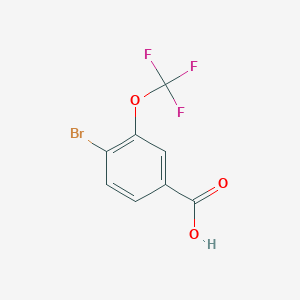

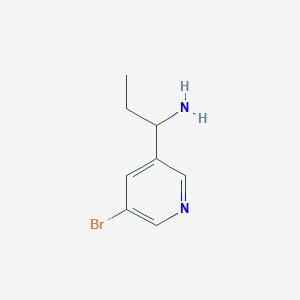
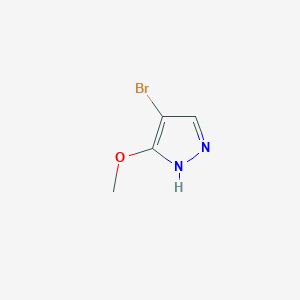
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)